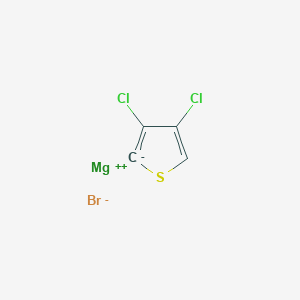
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is a compound that belongs to the class of organomagnesium compounds. These compounds are known for their significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the thiophene ring, substituted with chlorine atoms, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide typically involves the reaction of 3,4-dichlorothiophene with magnesium in the presence of a bromide source. This reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions often include heating to facilitate the formation of the organomagnesium compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and atmosphere. The reagents are added in a controlled manner to ensure the efficient formation of the desired product. The final product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used to replace the chlorine atoms.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide involves its ability to act as a nucleophile in various chemical reactions. The magnesium atom in the compound is highly reactive and can form bonds with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The thiophene ring, with its electron-rich nature, can participate in various reactions, enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;chloride
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;iodide
- Magnesium;3,4-dichloro-2H-thiophen-2-ide;fluoride
Uniqueness
Magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide is unique due to the presence of the bromide ion, which can influence the reactivity and selectivity of the compound in various chemical reactions. The bromide ion can act as a leaving group in substitution reactions, making the compound more versatile in organic synthesis compared to its chloride, iodide, or fluoride counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
61208-99-9 |
|---|---|
Formule moléculaire |
C4HBrCl2MgS |
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
magnesium;3,4-dichloro-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C4HCl2S.BrH.Mg/c5-3-1-7-2-4(3)6;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
STZYKWQWBZWMBG-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=[C-]S1)Cl)Cl.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)
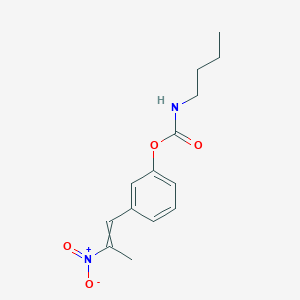
![N'-[(4-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14587337.png)
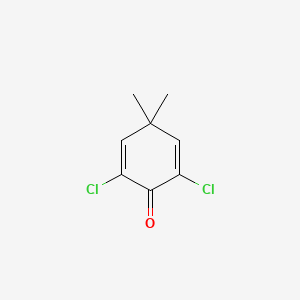
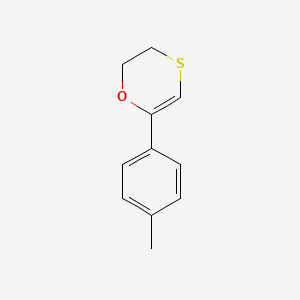
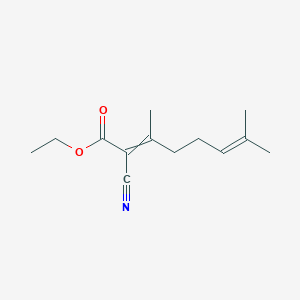
![2-[(18-Bromooctadecyl)oxy]oxane](/img/structure/B14587367.png)
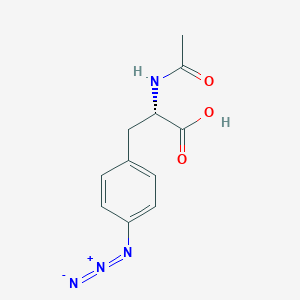

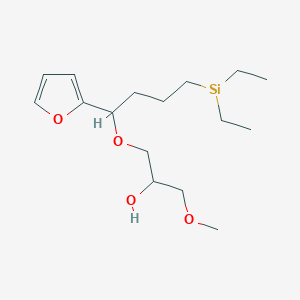
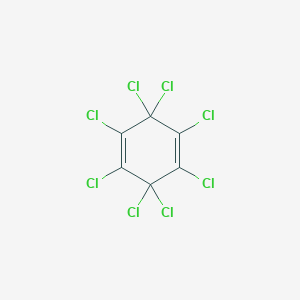
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
